N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and two nitrogen atoms The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenated compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Xanthene-9-carboxamide: The final step involves coupling the thiadiazole derivative with xanthene-9-carboxamide using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to disrupt the growth and development of pests and weeds.
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide involves several molecular targets and pathways:
Induction of Apoptosis: The compound activates caspase enzymes, leading to programmed cell death in cancer cells.
Inhibition of Microbial Growth: The compound interferes with essential cellular processes in microorganisms, such as DNA replication and protein synthesis, leading to their inhibition.
Disruption of Pest Development: The compound affects the nervous system of pests, leading to paralysis and death.
Comparison with Similar Compounds
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide can be compared with other thiadiazole derivatives:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar in structure but with a benzamide group instead of a xanthene-9-carboxamide group.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: Contains a methyl group instead of a trifluoromethyl group, leading to different biological activities.
2-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio-N-(2-(trifluoromethyl)phenyl)acetamide: Contains a benzylthio group, which enhances its pesticidal properties.
This compound stands out due to its unique combination of a trifluoromethyl group and a xanthene-9-carboxamide group, which contributes to its diverse range of applications and enhanced biological activity.
Properties
Molecular Formula |
C17H10F3N3O2S |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C17H10F3N3O2S/c18-17(19,20)15-22-23-16(26-15)21-14(24)13-9-5-1-3-7-11(9)25-12-8-4-2-6-10(12)13/h1-8,13H,(H,21,23,24) |
InChI Key |
LQTDNABTUIFZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=C(S4)C(F)(F)F |
Origin of Product |
United States |
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